6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C22H21NO4S and its molecular weight is 395.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective Synthesis
6-Methyl-4-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one and similar compounds have been a focal point in chemoselective synthesis. For instance, the study by Panwar et al. (2018) demonstrated a method for synthesizing highly functionalized benzo[h]quinolines. The study highlighted the role of the thiomethyl group at the C-4 position of the pyran in directing the chemoselectivity of the reaction (Panwar et al., 2018).
Tandem Reactions and Ring Transformations
Khatri and Samant (2015) explored the behavior of 6-amino-4-(4-methoxyphenyl)-2H-pyran-2-ones in reactions with benzaldehydes. Their study revealed a tandem sequence of oxa Diels–Alder reaction, retro Diels–Alder reaction, and oxa 6π-electrocyclic ring opening, shedding light on the reactivity of pyran derivatives in complex synthetic pathways (Khatri & Samant, 2015).
Synthesis of Kavalactones and Benzoic Acid Derivatives
The work of Mazzeu et al. (2017) on the extraction and structural elucidation of compounds from Piper fuligineum noted the synthesis of related pyran derivatives. They isolated kavalactones and benzoic acid derivatives, demonstrating the structural diversity and potential of pyran derivatives in natural product synthesis (Mazzeu et al., 2017).
Biological Activity and Structural Studies
Ignatovich et al. (2015) synthesized new pyran derivatives and investigated their biological activities, particularly focusing on cytotoxicity and matrix metalloproteinase inhibition. Their study not only presented the synthetic pathways but also explored the potential applications of these compounds in medicinal chemistry (Ignatovich et al., 2015).
Properties
IUPAC Name |
6-methyl-4-[1-(4-thiophen-3-ylbenzoyl)piperidin-4-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c1-15-12-20(13-21(24)26-15)27-19-6-9-23(10-7-19)22(25)17-4-2-16(3-5-17)18-8-11-28-14-18/h2-5,8,11-14,19H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDBHKALQXGLBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.